2,3-Dibromopropyl chloroacetate
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Overview
Description
2,3-Dibromopropyl chloroacetate is an organic compound with the molecular formula C5H7Br2ClO2 and a molecular weight of 294.371 g/mol . It is a brominated ester, often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromopropyl chloroacetate can be synthesized through the bromination of propylene glycol followed by esterification with chloroacetic acid. The reaction typically involves the following steps:
Bromination: Propylene glycol is reacted with bromine in the presence of a catalyst to form 2,3-dibromopropanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of propylene glycol.
Large-Scale Esterification: Employing industrial-scale esterification reactors to produce the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopropyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2,3-dihydroxypropyl chloroacetate.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2,3-dibromopropanol.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: 2,3-Dihydroxypropyl chloroacetate.
Oxidation: Corresponding carboxylic acids.
Reduction: 2,3-Dibromopropanol.
Scientific Research Applications
2,3-Dibromopropyl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-dibromopropyl chloroacetate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo oxidation and reduction, affecting various molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, leading to modifications that alter their activity .
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated compound used as a flame retardant.
2,3-Dibromopropanol: A related compound with similar reactivity but different applications.
2,3-Dibromopropyl isocyanurate: Used in similar industrial applications but with distinct properties.
Uniqueness
2,3-Dibromopropyl chloroacetate is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to other brominated compounds. Its ability to undergo various chemical reactions makes it versatile in both research and industrial settings .
Properties
CAS No. |
6301-36-6 |
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Molecular Formula |
C5H7Br2ClO2 |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
2,3-dibromopropyl 2-chloroacetate |
InChI |
InChI=1S/C5H7Br2ClO2/c6-1-4(7)3-10-5(9)2-8/h4H,1-3H2 |
InChI Key |
NAXYSIZEOBNAHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)Br)OC(=O)CCl |
Origin of Product |
United States |
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